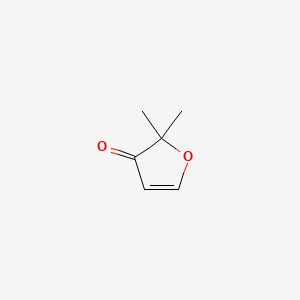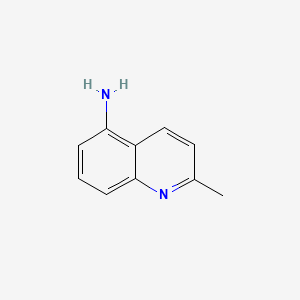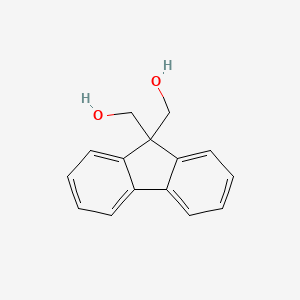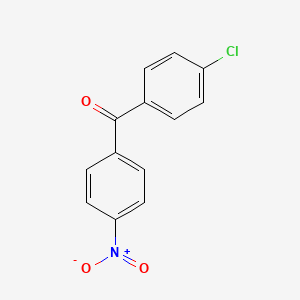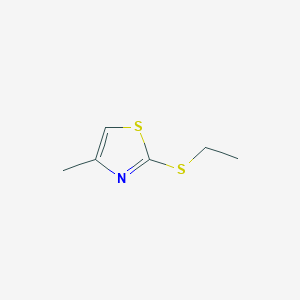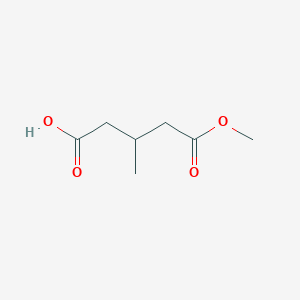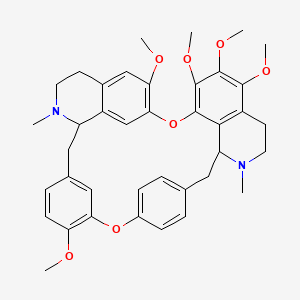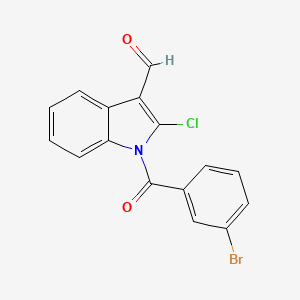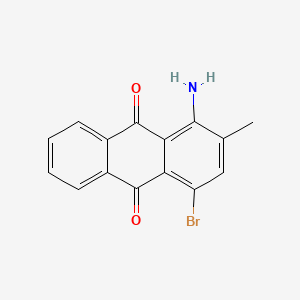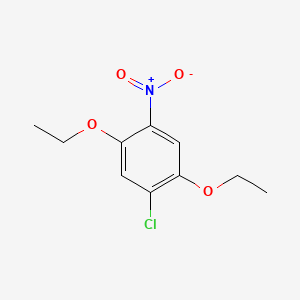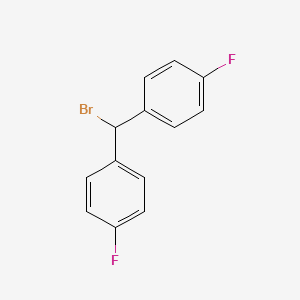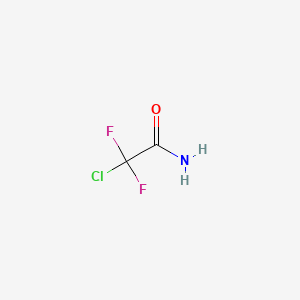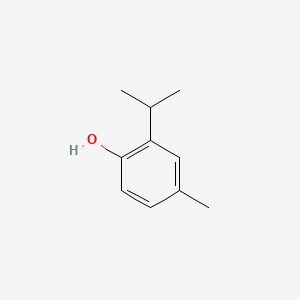
2-Isopropyl-4-methylphenol
Übersicht
Beschreibung
2-Isopropyl-4-methylphenol, also known as Thymol or Isothymol, is a natural monoterpenoid phenol derivative of p-Cymene . It is found in oil of thyme, and extracted from Thymus vulgaris (common thyme), ajwain, and various other plants . It is a white crystalline substance with a pleasant aromatic odor and strong antiseptic properties .
Synthesis Analysis
Thymol is produced by the alkylation of m-cresol and propene . In a study, a set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .Molecular Structure Analysis
The molecular formula of 2-Isopropyl-4-methylphenol is C10H14O . Its IUPAC Standard InChI is InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 .Chemical Reactions Analysis
Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . At high rate constants, it effectively scavenged the hydroxyl free radicals thereby producing major transient species named phenoxyl radicals .Physical And Chemical Properties Analysis
The molecular weight of 2-Isopropyl-4-methylphenol is 150.2176 . It is only slightly soluble in water at neutral pH, but it is extremely soluble in alcohols and other organic solvents . It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol .Wissenschaftliche Forschungsanwendungen
Antioxidant and Biological Activities
2-Isopropyl-4-methylphenol derivatives, including thymol, carvacrol, and eugenol, have shown potent antioxidative properties. These compounds outperform the parent compounds and common antioxidants like butylated hydroxytoluene and vitamin C in various assays. Notably, they exhibit reduced cytotoxic effects and possess antiproliferative effects on human uterine carcinoma cells, suggesting potential for adjuvant experimental cancer treatments (Mastelić et al., 2008).
Antimicrobial Properties
Thymol, chemically known as 2-isopropyl-5-methylphenol, exhibits significant antibacterial and antifungal activities. It's a key component of essential oils from plants like Thymus, Ocimum, and Origanum. These properties make it useful in the food industry as a preservative, in aromatherapy, and traditional medicine (Marchese et al., 2016).
Insecticidal Activity
Research on 2-isopropyl-5-methylphenol isolated from Thymus vulgaris oil reveals its effectiveness as an insecticide against Tribolium castaneum. The introduction of methyl and isopropyl groups into the phenol skeleton significantly influences its contact and fumigant toxicities, indicating potential as an alternative for controlling stored-grain insects (Lee & Lee, 2016).
Antioxidant Comparison with Isoespintanol
Corrosion Inhibition
2-Isopropyl-5-methylphenol and its derivatives have been studied for their corrosion inhibition properties. The presence of electron-donating groups enhances the corrosion inhibition efficiency, suggesting applications in corrosion protection (Hadisaputra et al., 2016).
Therapeutic Potential
Thymol, as 2-isopropyl-5-methylphenol, has shown promise in treating various cardiovascular, neurological, rheumatological, gastrointestinal, and metabolic diseases. Its anti-inflammatory, antioxidant, antihyperlipidemic, and membrane stabilization effects contribute to its therapeutic potential (Meeran et al., 2017).
In Vitro Anticancer Evaluation
2-Isopropyl-5-methylphenol loaded PLGA-based iron oxide nanoparticles demonstrated significant antitumor activity against human hepatoma Hep3B cell line, indicating potential as an effective anticancer drug delivery system (Rajan et al., 2014).
Detection of Intracellular Free Mg2+ Ion
Thymol-based fluorescent probes have been used for selective detection of Mg2+ ions in aqueous media and imaging intracellular free Mg2+ in living cells. This application highlights its utility in biological and medical research (Adhikari et al., 2016).
Antibacterial Mechanism Study
Thymol's antibacterial mechanism against Staphylococcus aureus was studied, revealing its ability to disrupt cell membrane integrity and bind to genomic DNA. This mechanism of action forms the basis of its antibacterial effectiveness (Wang et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTPUJAJSXTJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052104 | |
| Record name | 2-Isopropyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-methylphenol | |
CAS RN |
4427-56-9 | |
| Record name | Isothymol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-4-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIM60IN3PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



